![molecular formula C15H23N5O B2496411 N-cyclopentyl-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide CAS No. 1428375-89-6](/img/structure/B2496411.png)
N-cyclopentyl-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide
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Description
N-cyclopentyl-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide, also known as CPP-115, is a novel compound that has been synthesized and studied for its potential applications in scientific research. CPP-115 is a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the degradation of GABA in the brain. GABA is a neurotransmitter that plays a crucial role in regulating neuronal activity and is involved in various physiological and pathological processes.
Scientific Research Applications
- Researchers have explored various synthetic routes to prepare pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analogs. These methods involve cyclization reactions and the introduction of substituents linked to the ring carbon and nitrogen atoms .
- Notably, the cyclization of N-acylated aminopyrimidines under basic conditions can lead to pyrido[2,3-d]pyrimidin-5-ones, which bear diverse substituents at position C-7 .
- Pyrimido[4,5-d]pyrimidines have shown promise as anticancer agents. Researchers have investigated their cytotoxic effects and mechanisms of action against cancer cells .
- Some pyrimido[5,4-d]pyrimidines have demonstrated anti-inflammatory activity. These compounds could be explored for their potential in managing inflammatory diseases .
- The biological evaluation of pyrimido[4,5-d]pyrimidines includes assessing their antimicrobial properties. These compounds may inhibit bacterial growth and could serve as leads for novel antibiotics .
- Certain pyrimido[5,4-d]pyrimidines have been investigated for their neuroprotective potential. These compounds might offer therapeutic benefits in neurodegenerative disorders .
Synthesis Methods
Biological Significance
Anticancer Agents
Anti-Inflammatory Properties
Antimicrobial Activity
Neuroprotective Effects
properties
IUPAC Name |
N-cyclopentyl-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O/c1-12-10-16-11-17-14(12)19-6-8-20(9-7-19)15(21)18-13-4-2-3-5-13/h10-11,13H,2-9H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGPCWKCAHBTNCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)C(=O)NC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-4-(5-methylpyrimidin-4-yl)piperazine-1-carboxamide |
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